(E)-Cyclododecene

Description

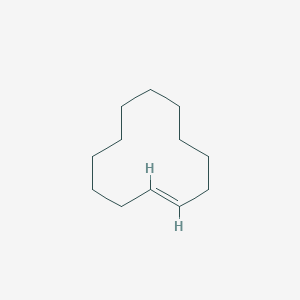

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCC/C=C/CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27056-69-5 | |

| Record name | Cyclododecene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27056-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-75-5, 1501-82-2 | |

| Record name | trans-Cyclododecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of E Cyclododecene

Catalytic Hydrogenation Routes to (E)-Cyclododecene

Catalytic hydrogenation is a primary method for producing cyclododecene (B75492), typically by reducing two of the three double bonds in 1,5,9-cyclododecatriene (B1592173). google.com The selectivity of this process is paramount to prevent over-hydrogenation to the fully saturated cyclododecane (B45066).

The partial hydrogenation of 1,5,9-cyclododecatriene is a key industrial process. google.comgoogle.com This transformation can be accomplished using various catalytic systems. One patented method involves reacting 1,5,9-cyclododecatriene with hydrogen using a catalyst system composed of a nickel halide complexed with a trihydrocarbyl phosphine (B1218219). google.com This process is typically conducted at temperatures between 150 to 200°C and yields a product mixture containing a high proportion of cyclododecene. google.com

Another approach employs a homogeneous catalyst of iridium trichloride, often in the presence of stannous chloride as a promoter and an inert polar organic solvent. google.com This method allows for the selective hydrogenation of 1,5,9-cyclododecatriene to cyclododecene at milder temperatures, ranging from 25 to 150°C. google.com Additionally, catalysts like Raney nickel have been utilized for the hydrogenation of cyclododecatriene derivatives, such as epoxidized forms, to produce cyclododecanol (B158456), which is a related C12 ring compound. scirp.orgscirp.org

Research into more efficient and selective catalysts has led to the investigation of bimetallic systems. These catalysts, which combine two different metals, can offer enhanced performance compared to their monometallic counterparts. nih.govacs.org Bimetallic nanoparticles, in particular, have shown significant promise.

A notable example is the use of bimetallic Ruthenium-Tin (Ru-Sn) nanoparticle catalysts for the solvent-free, selective hydrogenation of 1,5,9-cyclododecatriene to cyclododecene under mild conditions. capes.gov.brsoton.ac.uknih.gov These catalysts are prepared from carbonyl-cluster precursors and demonstrate high activity. capes.gov.brsoton.ac.uk The synergy between the two metals is believed to be crucial for achieving high selectivity towards the desired monoene product. nih.gov The composition of the bimetallic clusters, such as in Ru-Cu or Pd-Ru systems, can be tuned to modulate both the activity and selectivity of the hydrogenation reaction. nih.gov The selective hydrogenation of 1,5,9-cyclododecatriene is industrially significant as it provides the precursor for valuable monomers like 12-laurolactam and dodecanedioic acid, which are used to produce Nylon 12 and other polymers. acs.org

Table 1: Catalytic Systems for Hydrogenation of 1,5,9-Cyclododecatriene

| Catalyst System | Type | Key Features | Source(s) |

|---|---|---|---|

| Nickel Halide / Phosphine | Homogeneous | High yield of cyclododecene at 150-200°C. | google.com |

| Iridium Trichloride / SnCl₂ | Homogeneous | Operates at milder temperatures (25-150°C) in a polar solvent. | google.com |

| Ru-Sn Nanoparticles | Heterogeneous | Solvent-free conditions, high selectivity. | capes.gov.brsoton.ac.uknih.gov |

Hydrogenation of Cyclododecatriene Derivatives

Dehydrogenation Processes for this compound Formation

An alternative synthetic route to this compound is the dehydrogenation of its fully saturated counterpart, cyclododecane. ontosight.ai This process involves the removal of hydrogen from the cycloalkane to introduce a double bond. While less commonly detailed in recent literature compared to hydrogenation, it represents a valid chemical transformation for accessing the alkene from the alkane. A related process is the dehydrogenation of cyclododecanol to form cyclododecanone (B146445), which is a key step in the production of nylon precursors. researchgate.net

Cyclization Strategies

Ring-forming reactions provide another avenue to the cyclododecene skeleton, starting from linear, non-cyclic precursors.

Cyclododecane, the precursor to this compound, can be synthesized via the cyclization of 1,12-dibromododecane. ontosight.ai One established method involves forming a di-Grignard reagent from 1,12-dibromododecane, which is then treated with a silver(I) salt. psu.edu This reaction proceeds under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, yielding cyclododecane. psu.edu The resulting cyclododecane would then require a subsequent dehydrogenation step to produce this compound. ontosight.ai

Electrochemical Approaches to this compound Functionalization and Derivatization

Electrochemical methods offer sustainable and efficient pathways for the functionalization of alkenes like this compound, often avoiding the need for harsh chemical oxidants. researchgate.net These techniques can be used to introduce a variety of functional groups onto the C12 ring.

A general electrochemical method has been reported for the oxidation of cyclic olefins, including cyclododecene. researchgate.net This process can convert cyclododecene into highly valuable products such as dodecanedioic acid, a key monomer for polymers. researchgate.net The reaction utilizes nitrate (B79036) salts, which serve a dual role as both the anodic mediator and the supporting electrolyte, and employs molecular oxygen as the terminal oxidant in a convergent process at the cathode. researchgate.net

Furthermore, specific derivatization reactions have been developed that show high selectivity. A rhodium(I)-catalyzed dehydrogenative borylation reaction of a commercial cis/trans mixture of cyclododecene reacts selectively with the cis-isomer. rsc.orgresearchgate.net This process leaves the (E)- or trans-isomer untouched, providing a novel method for the diastereomeric separation and functionalization of cyclododecene isomers. rsc.org This reaction can be performed with a homogeneous Rh(I)-phosphine complex or a heterogeneous, ligandless Rh(I)-supported zeolite catalyst. rsc.org

Stereoselective Synthesis of this compound and Isomeric Mixtures

This compound, the trans isomer of the 12-carbon macrocyclic alkene, presents unique stereochemistry that influences its reactivity. Commercially, cyclododecene is typically available as a mixture of its cis ((Z)) and trans ((E)) isomers. csic.esthegoodscentscompany.com The ratio of this mixture is often reported to be approximately 30% (Z)-isomer and 70% (E)-isomer. researchgate.netresearchgate.net The synthesis or isolation of the pure (E)-isomer requires stereoselective methods due to the very similar physical properties of the two diastereomers, which makes their separation by conventional techniques like distillation challenging. csic.es

Research has focused on exploiting the differing steric environments of the double bond in the (E) and (Z) isomers to achieve separation or selective synthesis. A notable strategy involves a catalytic reaction that selectively consumes one isomer, leaving the other unreacted and thus easily separable.

One such methodology is the rhodium(I)-catalyzed dehydrogenative borylation. csic.es In this process, a mixture of cyclododecene isomers is reacted with a borylating agent like bis(pinacolato)diboron (B136004) ((Bpin)₂). The catalyst system, for instance, a complex of [Rh(COD)Cl]₂ and a phosphine ligand such as XantPhos, demonstrates high selectivity for the (Z)-isomer. csic.es The (Z)-cyclododecene undergoes dehydrogenative borylation, while the this compound remains largely unreacted. csic.es This allows for the straightforward isolation of pure this compound from the reaction mixture.

Further studies have developed more robust catalytic systems for this separation. A ligandless, supported catalyst, 5% Rh on zeolite NaY (5%RhL@NaY), has also been shown to be active and selective for the borylation of the (Z)-isomer, providing an alternative method for isolating this compound. csic.es

Below is a data table summarizing the results of a selective borylation reaction designed to isolate this compound.

Reaction Mechanisms and Pathways Involving E Cyclododecene

Ring-Opening Metathesis Polymerization (ROMP) Mechanisms

ROMP is a powerful polymerization technique driven by the release of ring strain in cyclic olefin monomers, leading to the formation of a wide variety of polymers with tunable properties. acs.orgnih.gov

Mechanistic Investigations of Ruthenium-Catalyzed ROMP of (E)-Cyclododecene

Ruthenium-based catalysts, particularly Grubbs-type initiators, are widely used for the ROMP of various cycloolefins, including this compound. acs.orgresearchgate.net The general mechanism is believed to proceed through a metallacyclobutane intermediate. google.com The second-generation Grubbs catalyst has been employed to synthesize high-molecular-weight polydodecenamer from cyclododecene (B75492) with a high yield of 96%. researchgate.net The resulting polymer exhibits a melting temperature between 62–83°C, which is dependent on the content of trans double bonds. researchgate.net

Kinetic studies of ruthenium-catalyzed ROMP have provided insights into the thermodynamic parameters of the polymerization. For instance, the ROMP of cyclopentene, a related cycloalkene, mediated by a second-generation Grubbs catalyst (G2), has been studied, and the thermodynamic parameters were calculated to be ΔH_P = -23.5 kJ mol⁻¹ and ΔS_P = -77 J/(mol·K). researchgate.net

Tungsten and Molybdenum-Based Initiator Systems in this compound ROMP

Besides ruthenium catalysts, well-defined tungsten and molybdenum-based initiators of the general formula M(N-2,6-i-Pr₂-C₆H₃)(CHR)(OR')₂ (where M = Mo or W) have been utilized for the ROMP of various monocyclic alkenes, including cyclododecene. core.ac.ukdur.ac.uk These catalytic systems, often used in conjunction with organoaluminum or organotin compounds and activators, have been shown to be effective for the ring-opening polymerization of cycloolefins like cyclopentene, cyclooctene, and cyclododecene. researchgate.net

Catalytic systems based on tungsten tetraphenylporphyrinate have been used for the polymerization of cyclopentene, cyclooctene, and cyclododecene at room temperature in aromatic solvents. researchgate.netresearchgate.net Furthermore, tungsten-based catalysts, when combined with organosilicon compounds, have been shown to be highly active and selective in the polymerization of dicyclopentadiene (B1670491), a related cyclic olefin. researchgate.net Some tungsten-based systems have even demonstrated "living" polymerization characteristics, allowing for the synthesis of polymers with narrow molecular weight distributions and the creation of block copolymers. researchgate.net

Alternating Ring-Opening Metathesis Polymerization (AROMP) with this compound as Monomer

This compound can also participate in alternating ring-opening metathesis polymerization (AROMP), a technique that produces copolymers with a perfectly alternating sequence of two different monomers. acs.orgnih.gov This is achieved by pairing a monomer that does not readily homopolymerize with one that does, using a suitable catalyst. acs.orgnih.gov

In one example, this compound was successfully used as a cycloalkene monomer in an AROMP system with bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, catalyzed by a ruthenium initiator. acs.orgnih.govacs.org This reaction yields linear alternating copolymers with long spacers, as confirmed by NMR spectroscopy and gel permeation chromatography. acs.orgnih.gov The resulting copolymers have an all-carbon backbone with approximately 85% E-configuration in the double bonds. acs.org The use of larger cycloalkenes like cyclododecene allows for the synthesis of copolymers with tunable properties, such as glass transition temperature and hydrophobicity. acs.orgnih.gov It has been noted that the alternating polymerization involving cyclododecene can be slower compared to smaller cycloalkenes. nih.gov

Recent studies have also explored the AROMP of large-ring (7–10 atoms) cyclic acetals or lactones with bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide monomers, catalyzed by a third-generation Grubbs ruthenium catalyst, to create perfectly alternating copolymers with heteroatoms in the backbone. nih.gov This success builds on the discovery that bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides undergo AROMP with large cycloalkenes like cyclododecene. nih.gov

Role of Ring Strain Release in this compound Polymerization

The primary thermodynamic driving force for the ring-opening metathesis polymerization of cyclic olefins is the release of ring strain. acs.orgnih.govnih.govnih.govacs.org For a polymerization to be favorable, the change in Gibbs free energy (ΔG_P) must be negative. chinesechemsoc.org This is determined by the enthalpy (ΔH_P) and entropy (ΔS_P) of polymerization. chinesechemsoc.org The release of ring strain contributes to a negative enthalpy change, which must overcome the negative entropy change associated with the loss of translational freedom of the monomer. chinesechemsoc.org

While smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) have significant ring strain, larger rings like cyclododecene have minimal ring strain. chinesechemsoc.orglibretexts.org However, even for monomers with low strain energies, ROMP can be achieved. nih.govacs.org Studies on surface-initiated ROMP (SiROMP) in the vapor phase have shown that cyclic olefins with low strain energies, including cyclododecene, can be polymerized. nih.govnih.govacs.org In these systems, a near-linear relationship has been observed between the logarithm of the grafted polymer thickness and the monomer's strain energy, confirming that ring strain release is the thermodynamic driving force. nih.govnih.govacs.org

Epoxidation Reactions of this compound

Epoxidation of the double bond in this compound yields epoxycyclododecane, a valuable chemical intermediate. researchgate.net The kinetics of the rearrangement of 1,2-epoxycyclododecane have been studied, and it can be synthesized from cyclododecene. chemdad.comprepchem.com

Phase Transfer Catalysis in Epoxidation of Cyclododecatriene to Epoxycyclododecadiene Derivatives

The epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD) is an important industrial process, and phase transfer catalysis (PTC) is an effective method for this transformation. researchgate.netbibliotekanauki.plresearchgate.netacs.org This reaction is a precursor step to obtaining epoxycyclododecene through subsequent hydrogenation. researchgate.net

In the PTC system, an oxidizing agent like hydrogen peroxide is used in the presence of a catalyst system, which often includes a heteropolyacid such as H₃PW₁₂O₄₀ and a phase transfer agent, typically a quaternary ammonium (B1175870) salt. researchgate.netbibliotekanauki.plresearchgate.netacs.org Several phase transfer catalysts have been investigated for their efficiency in this reaction, including methyltributylammonium chloride, (cetyl)pyridinium bromide, and methyltrioctylammonium chloride (Aliquat® 336). researchgate.net Among these, Aliquat® 336 and (cetyl)pyridinium chloride have been found to be particularly effective. researchgate.net

The reaction can proceed under relatively mild conditions, such as low temperatures and without the need for a solvent, with short reaction times. bibliotekanauki.pl The efficiency of the epoxidation is influenced by various parameters, including the stirring speed, the molar ratios of the reactants and catalyst, temperature, and the nature and concentration of any solvent used. bibliotekanauki.plresearchgate.netacs.org By optimizing these parameters, high conversions of CDT and high selectivity towards the desired ECDD product can be achieved. researchgate.netacs.org For instance, CDT conversions of 51.4–55.6% with selectivities to ECDD of 79.8–95.1% have been reported. researchgate.net It is also possible for further epoxidation to occur, leading to the formation of diepoxy and triepoxy derivatives. researchgate.net

Mechanistic Insights into Alkene Epoxidation

The epoxidation of alkenes can proceed through several mechanistic pathways, with the specific route often depending on the reagents and catalysts involved. A common pathway is the "Butterfly Mechanism," where the peroxy acid is the electrophile and the alkene acts as a nucleophile in a concerted reaction. wikipedia.org

In metal-catalyzed systems, such as those involving titanium-containing polyoxometalates, the reaction with hydrogen peroxide (H₂O₂) follows a two-step mechanism. nih.gov First, the catalyst's titanium-hydroxyl groups activate the H₂O₂, forming a titanium-hydroperoxo (Ti-OOH) intermediate. nih.gov This intermediate is more reactive, though less stable, and proceeds to transfer an oxygen atom to the alkene, which is the rate-determining step. nih.gov

The nature of the metal and its coordination environment are crucial. For example, moving from left to right across the periodic table for transition metal-substituted polyoxometalates, the formation of the epoxide via a peroxo intermediate becomes more competitive due to better orbital mixing between the transition metal and the peroxo unit. nih.gov The stereochemistry of the epoxidation is sensitive to the reaction mechanism and the geometry of the starting alkene, potentially forming cis or trans diastereomers. wikipedia.org

Electrophilic Addition Reactions to the this compound Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. pdx.edu Electrophilic addition reactions involve the breaking of the π bond and the formation of two new sigma bonds. pdx.edu

The general mechanism starts with the addition of an electrophile to one of the carbons of the double bond, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity refers to the preference for one direction of bond formation over another. msu.edu In the electrophilic addition to unsymmetrical alkenes, the reaction often follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. wikipedia.orglibretexts.orglibretexts.org The subsequent attack by the nucleophile occurs at the more substituted carbon. libretexts.org

Stereoselectivity in these reactions determines the spatial arrangement of the newly formed bonds. msu.edu The addition can occur in a syn fashion (both groups add to the same face of the double bond) or an anti fashion (groups add to opposite faces). msu.edu The planar nature of the carbocation intermediate allows the nucleophile to attack from either side, which can lead to a mixture of stereoisomers, often a racemic mixture if no chiral influence is present. libretexts.org The (E) and (Z) notation is used to describe the absolute configuration of substituents around the double bond. masterorganicchemistry.com

Halogenation and Hydrohalogenation Pathways

Halogenation of this compound involves the addition of a halogen molecule (e.g., Br₂ or Cl₂) across the double bond to form a dihaloalkane. libretexts.org This reaction is a type of electrophilic addition. pdx.edu

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr, HCl) to the alkene. libretexts.org This reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the initial protonation of the double bond. masterorganicchemistry.compressbooks.pub The halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide. masterorganicchemistry.compressbooks.pub The regioselectivity of this reaction generally follows Markovnikov's rule, leading to the formation of the more substituted alkyl halide. libretexts.orgmasterorganicchemistry.com However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, resulting in an anti-Markovnikov product. wikipedia.org

Nucleophilic and Organometallic Reactions of this compound

While the double bond of this compound is electron-rich and primarily undergoes electrophilic attack, specific reagents and conditions can facilitate nucleophilic and organometallic reactions.

Reactions with Diazo Compounds for Amine Synthesis

This compound can be utilized in the synthesis of amines through reactions involving diazo compounds. biosynth.com Diazo compounds, which contain a N₂ functional group, can act as precursors to highly reactive carbenes. longdom.org

One described pathway involves the reaction of this compound with ethyl diazoacetate in the presence of an amine. biosynth.com This process leads to the formation of an imine intermediate, which can then be hydrolyzed to produce the corresponding amine, such as cyclododecylamine. biosynth.com This method can be adapted for asymmetric synthesis. biosynth.com N-H insertion reactions, where a carbene derived from a diazo compound inserts into the N-H bond of an amine, represent a direct way to functionalize amines. longdom.org

Photochemical Transformations of this compound

The direct irradiation of this compound induces a variety of photochemical transformations, including rearrangements, cyclizations, and reactions influenced by the solvent environment. cdnsciencepub.com These reactions typically proceed from high-energy excited states of the molecule upon absorption of light. researchgate.net

When this compound is irradiated in a non-participating solvent like pentane (B18724), it undergoes several intramolecular reactions. The primary photochemical processes observed are Z/E isomerization and transannular cyclization. cdnsciencepub.com

A key rearrangement product formed from the irradiation of a cyclododecene mixture is bicyclo[7.3.0]dodecane. cdnsciencepub.com This product arises from a transannular insertion, a reaction characteristic of medium-sized cycloalkenes where the ring's flexibility allows for interactions between distant atoms. cdnsciencepub.com Additionally, acyclic cleavage products are formed, including 1-dodecene (B91753) and 1-dodecyne. However, these cleavage products are themselves photolabile and their yields may decrease with prolonged irradiation times as they undergo secondary decomposition. cdnsciencepub.com The irradiation also leads to the formation of the reduction product, cyclododecane (B45066). cdnsciencepub.com

The following table summarizes the products obtained from the direct irradiation of a 0.05 M solution of cyclododecene (initial Z/E ratio of 1:1.5) in pentane. cdnsciencepub.com

| Irradiation Time (h) | (Z)-Cyclododecene (%) | This compound (%) | bicyclo[7.3.0]dodecane (%) | cyclododecane (%) | 1-dodecene (%) | 1-dodecyne (%) |

| 1 | 24 | 36 | 12 | 1 | 1 | 1 |

| 4 | 24 | 33 | 17 | 2 | 1 | 1 |

| 10 | 25 | 29 | 20 | 3 | 1 | 1 |

| 24 | 24 | 24 | 22 | 4 | 1 | Trace |

Table based on data from Kropp et al., 1981. cdnsciencepub.com

The choice of solvent can significantly influence the outcome of the photochemical reactions of this compound. While non-participating solvents like pentane primarily facilitate intramolecular rearrangements, protic solvents like methanol (B129727) can actively participate in the reaction pathways. cdnsciencepub.comproquest.com

Upon irradiation in methanol, this compound does not undergo nucleophilic trapping of its Rydberg excited state, a pathway observed for other alkenes. cdnsciencepub.comresearchgate.net Instead, it yields products suggesting different reactive states are involved. researchgate.net One major product is the methyl ether, cyclododecyl methyl ether, which is believed to form via protonation of the ¹(π,π*) excited state by the solvent. cdnsciencepub.comresearchgate.net

Another product observed during irradiation in methanol is cyclododecene oxide. cdnsciencepub.com The formation of this epoxide is thought to be initiated by an electron transfer from the Rydberg excited state of the alkene to dissolved oxygen, creating a superoxide (B77818) ion. In the protic methanol environment, this superoxide is protonated to form a hydroperoxy radical, which then oxidizes an unreacted molecule of cyclododecene to the epoxide. cdnsciencepub.com

The table below shows the product distribution from irradiating a 0.05 M solution of cyclododecene (initial Z/E ratio of 1:1.5) in methanol. cdnsciencepub.com

| Irradiation Time (h) | (Z)-Cyclododecene (%) | This compound (%) | bicyclo[7.3.0]dodecane (%) | cyclododecane (%) | cyclododecyl methyl ether (%) | cyclododecene oxide (%) |

| 1 | 25 | 37 | 10 | 1 | 1 | 2 |

| 4 | 25 | 33 | 15 | 2 | 2 | 2 |

| 10 | 26 | 29 | 18 | 3 | 4 | 2 |

| 24 | 24 | 23 | 20 | 4 | 6 | 2 |

Table based on data from Kropp et al., 1981. cdnsciencepub.com

The differing product distributions in pentane versus methanol underscore the critical role of the solvent in directing the photoreactivity of this compound, shifting the balance from purely intramolecular rearrangements to include solvent-involved pathways. cdnsciencepub.commdpi.com The solvent's polarity and its ability to act as a proton donor are key factors in determining the final product mixture. researchgate.netnih.gov

Polymer Chemistry of E Cyclododecene

Polydodecenamer Synthesis via ROMP of (E)-Cyclododecene

Polydodecenamer is synthesized through the ring-opening metathesis polymerization (ROMP) of cyclododecene (B75492). americanelements.com This reaction is efficiently catalyzed by ruthenium-based complexes, particularly second-generation Grubbs catalysts. nih.govamericanelements.com The polymerization of cyclododecene using these catalysts results in high yields of polydodecenamer. For instance, using a second-generation Grubbs catalyst has been shown to produce polydodecenamer with a yield of 96%. nih.govamericanelements.com The resulting polymer is characterized as semicrystalline, and its melting temperature can range from 62°C to 83°C, a property that is dependent on the microstructure of the polymer chain, specifically the proportion of trans double bonds. nih.govamericanelements.com Due to its regular structure and resulting crystallinity, polydodecenamer exhibits poor solubility in common organic solvents at room temperature. nih.govamericanelements.com

A key advantage of ROMP is the ability to produce polymers with controlled molecular weights and defined architectures. uni.luwikiwand.com This control is achieved primarily by adjusting the ratio of the monomer to the initiator (catalyst). uni.luwikiwand.com By varying this ratio, polymers with predictable average molecular weights can be synthesized. This principle of chain-growth polymerization allows for the creation of well-defined polymers from this compound. uni.luwikiwand.com

Research has demonstrated the synthesis of high-molecular-weight polydodecenamer. In one study, polymerization of cyclododecene mediated by a second-generation Grubbs catalyst yielded a polymer with a weight-average molecular weight (Mw) of 406 x 103 g/mol and a polydispersity index (Ð) of 2.5. nih.govamericanelements.com

Table 1: Example of Polydodecenamer Synthesis

| Catalyst | Monomer | Weight-Average Molecular Weight (Mw) | Polydispersity Index (Ð) | Yield | Reference |

|---|---|---|---|---|---|

| Grubbs Catalyst, 2nd Generation | Cyclododecene | 406,000 g/mol | 2.5 | 96% | nih.govamericanelements.com |

The stereochemistry of the double bonds in the polydodecenamer backbone is a critical feature that influences its physical properties. Commercially available cyclododecene is typically a mixture of cis- and trans-isomers. uni.lu During ROMP, the ruthenium catalyst can facilitate the isomerization of the cis-isomer to the more thermodynamically stable trans-isomer. uni.lu Studies have shown that the (E)- or trans-stereoisomer of cyclododecene exhibits higher reactivity in cometathesis reactions compared to the (Z)- or cis-isomer. nih.gov

The resulting polydodecenamer chain contains both cis and trans vinylene groups. The ratio of these isomers defines the polymer's microstructure. In alternating copolymerization systems involving cyclododecene, the resulting polymer backbone was found to have a high proportion of E-configuration (trans) double bonds, approximately 85%. uni.lu The melting point of homopolymer polydodecenamer is directly dependent on this trans double bond content. americanelements.com

Molecular Weight Control in this compound Polymerization

Copolymerization Strategies Involving this compound

This compound is a versatile monomer for various copolymerization strategies, enabling the synthesis of materials with tailored properties by combining its long aliphatic chain with other monomer units.

This compound can undergo alternating ring-opening metathesis polymerization (AROMP) with functionalized monomers like bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide. uni.luwikiwand.com This ruthenium-catalyzed reaction produces linear alternating copolymers, where cyclododecene-derived units act as long spacers between the functional bicyclic units. uni.lu This method allows for the creation of copolymers with an all-carbon backbone featuring regularly spaced heteroatom functionalities from the side chains. uni.lu

The polymerization reaction with cyclododecene (B3) and bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide (A) has been noted to be slower compared to smaller cycloalkenes, and achieving full conversion for high molecular weight polymers can be challenging due to monomer solubility limits. uni.lu Nevertheless, this strategy successfully yields alternating copolymers with acceptable dispersities, indicating that molecular weight can be controlled. uni.lu

Table 2: AROMP of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide (A) and Cyclododecene (B3)

| Entry | Target DP (n) | Monomer Conc. (M) | Mn,theory (kDa) | Mn,GPC (kDa) | Dispersity (Mw/Mn) | E-alkene (%) | Reference |

|---|---|---|---|---|---|---|---|

| 10 | 25 | 0.5 | 8.8 | 8.1 | 1.18 | 85 | uni.lu |

| 11 | 50 | 0.5 | 18 | 15 | 1.25 | 85 | uni.lu |

| 12 | 100 | 1.0 | 35 | 21 | 1.34 | 85 | uni.lu |

Data derived from representative polymerizations. uni.lu

Macromolecular cross-metathesis (MCM) is an interchange reaction between two pre-existing polymers containing C=C bonds in their backbones. americanelements.com This technique has been successfully applied to blends of polydodecenamer (PCDD) and polynorbornene (PNB). nih.gov The reaction, typically catalyzed by a first-generation Grubbs catalyst, involves the exchange of segments between the two homopolymers. americanelements.com This process is particularly useful for creating copolymers from monomers that are difficult to copolymerize directly due to significantly different polymerization activities. americanelements.com The cross-metathesis of PNB with PCDD is generally carried out in a solvent like chloroform (B151607) at elevated temperatures (e.g., 40°C) to ensure the dissolution of the semicrystalline PCDD. americanelements.com

The macromolecular cross-metathesis between polydodecenamer and polynorbornene results in the formation of statistical multiblock copolymers. americanelements.comnih.gov Initially, the reaction mixture consists of two separate homopolymers. As the metathesis reaction proceeds, segments are exchanged, leading to a copolymer with a blocky structure. americanelements.com With increasing reaction time or catalyst concentration, the interchange events become more frequent, and the average length of the blocks of norbornene and dodecenylene units gradually shortens. americanelements.comamericanelements.com

This strategy allows for the creation of a range of statistical multiblock copolymers with varying degrees of blockiness by controlling the reaction conditions. americanelements.comamericanelements.com The structure of these copolymers, including the average block length and composition, can be analyzed using techniques like NMR spectroscopy, while their thermal properties are studied using DSC. americanelements.comnih.gov At the initial stages of the cross-metathesis, gel permeation chromatography (GPC) may show the formation of low-molecular-weight cyclic oligomers, but their proportion decreases as the interchain exchange progresses. nih.gov

Macromolecular Cross-Metathesis with Other Polyalkenamers (e.g., Polynorbornene)

Formation of Statistical Multiblock Copolymers

Structure-Property Relationships in this compound Derived Polymers

Glass Transition Temperature (Tg): In alternating copolymers of this compound, the glass transition temperature (Tg) is influenced by the length of the cycloalkene spacer. As the ring size of the cycloalkene incorporated into the polymer backbone increases, the Tg decreases. acs.orgnih.gov For example, in alternating copolymers with bicyclo[4.2.0]oct-1(E)-ene-8-carboxamide, the Tg was found to be 11.1 °C for copolymers with cyclohexene, 5.7 °C with cyclodecene, and -6.1 °C with cyclododecene. acs.orgnih.gov This trend is attributed to the increased degrees of freedom and flexibility in the polymer chain with the incorporation of larger rings. acs.org

In multiblock copolymers of norbornene and cyclododecene, the presence of bulky monomer units can significantly impact the Tg. For instance, the incorporation of NBFD (a fluorinated norbornene derivative) units can increase the Tg by approximately 150 °C compared to those with NBF units. mdpi.com For random copolymers, a single Tg is typically observed, which can often be approximated by the Fox equation. mdpi.comd-nb.info In contrast, block copolymers often exhibit two distinct Tgs, corresponding to the different blocks, indicating a microphase-separated morphology. d-nb.info

Melting Behavior: The melting behavior of polydodecenamer (PCDD) and its copolymers is primarily dictated by the content and sequence length of the trans-dodecenylene units, which are capable of crystallization. mdpi.comresearchgate.netcolab.ws The melting temperature (Tm) of PCDD can range from 62°C to 83°C, depending on the percentage of trans double bonds. researchgate.netcolab.ws An increase in the trans content leads to a higher melting point. colab.ws

In multiblock copolymers of norbornene and cyclododecene, the melting range can be quite broad, spanning nearly 100 degrees. mdpi.com The melting point is directly affected by the average length of the crystallizable trans-CDD blocks. mdpi.com Copolymers with longer CDD blocks (e.g., >30 units) exhibit melting behavior similar to PCDD homopolymer, while those with shorter CDD blocks (e.g., <20 units) have lower melting points. mdpi.com For instance, copolymers with an average trans-dodecenylene sequence length exceeding 4.5 units form crystalline lamellae up to 15 nm thick, similar to PCDD. mdpi.com In contrast, copolymers with shorter trans-dodecenylene blocks form smaller, more uniform crystallites that are no larger than 8 nm. mdpi.com This demonstrates that even isolated dodecenylene units can be incorporated into crystalline lamellas, allowing even nearly random copolymers to retain some degree of crystallinity. mdpi.comresearchgate.net

The annealing process can also influence the melting behavior. Annealing of trans-polydodecenamer single crystal aggregates involves two different thickening mechanisms for crystallites, which are dependent on temperature and long-spacing. colab.ws Thermodynamic calculations have placed the equilibrium melting point of trans-polydodecenamer with high and low trans double bond content at 88°C and 80°C, respectively. colab.ws

Weak high-temperature endotherms have been observed in some multiblock copolymers, which may suggest the presence of microphase separation in the melt state. mdpi.comresearchgate.net

The hydrophobicity of copolymers can be tuned by altering the size of the cycloalkene ring incorporated into the polymer structure. acs.orgnih.govnih.gov In a study of nylon-3 copolymers, which are prepared from β-lactam precursors, increasing the size of the cycloalkane ring from cyclopentyl to cyclododecyl resulted in a more hydrophobic subunit. nih.gov This increased hydrophobicity is a direct consequence of the larger nonpolar alkyl structure.

Similarly, in alternating copolymers synthesized via alternating ring-opening metathesis polymerization (AROMP), the length of the cycloalkene spacer affects the hydrophilicity of the resulting material. acs.orgnih.gov When comparing copolymers containing cyclohexene, cyclodecene, and cyclododecene, the water contact angle of thin films made from these polymers increased with the length of the carbon spacer. acs.org Specifically, incorporating larger cycloalkene rings leads to a lower density of hydrophilic side chain functionalities. acs.orgnih.gov This increased spacing between hydrophilic groups reduces the interfacial energy, making the surface of the thin film more hydrophobic. acs.org

This principle allows for the fine-tuning of surface properties by selecting cycloalkene monomers of different ring sizes, thereby controlling the balance between hydrophobic and hydrophilic characteristics of the final copolymer. acs.orgnih.govresearchgate.net

Polydodecenamer (PCDD), the homopolymer of cyclododecene, is a semi-crystalline material, with its degree of crystallinity being highly dependent on the cis/trans ratio of the double bonds in its backbone. mdpi.comresearchgate.netgiulionatta.it The trans isomers are responsible for the crystalline regions. giulionatta.it When the trans content is high (around 80% or more), the polymer exhibits significant crystallinity at room temperature. giulionatta.it Polydodecenamer can form chain-folded lamellar single crystals, and the fold length can be controlled by the crystallization temperature and through annealing. researchgate.net

The crystal structure of trans-polydodecenamer has been determined to be monoclinic, with two polymer chains per unit cell. giulionatta.it It can also exist in a different crystalline modification. giulionatta.it The arrangement of the polymer chains side-by-side is similar to that found in odd-numbered trans-polyalkenamers and orthorhombic polyethylene. giulionatta.it

In copolymers, such as multiblock copolymers of norbornene and this compound, the crystallinity is determined by the trans-dodecenylene sequences. mdpi.com X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are key techniques used to characterize the crystallinity and morphology of these copolymers. mdpi.com Even in copolymers with a nearly random distribution of monomer units, some degree of crystallinity can be retained because isolated dodecenylene units can be incorporated into crystalline lamellae. mdpi.comresearchgate.net

The average length of the crystallizable trans-dodecenylene blocks directly impacts the size and perfection of the crystalline domains. mdpi.com Copolymers with longer blocks form thicker crystalline lamellae, while those with shorter blocks form smaller, less perfect crystallites. mdpi.com The morphology of these copolymers can also exhibit microphase separation, where the different polymer blocks self-assemble into distinct domains. mdpi.comresearchgate.net This can lead to complex nanostructures, and weak high-temperature endotherms observed in DSC measurements have been suggested as evidence for microphase separation in the melt state. mdpi.comresearchgate.net The ability of block copolymers to self-assemble into various morphologies is a key factor that determines their wide range of properties and potential applications. mdpi.com

The mechanical properties of polymers derived from this compound are closely tied to their molecular architecture, particularly their crystallinity and block structure in copolymers. Polydodecenamer (PCDD) itself is used as an additive to elastomers, where it increases the hardness of materials like styrene-butadiene rubber. mdpi.comresearchgate.net

In multiblock copolymers, the mechanical properties can be superior to those of diblock copolymers. mdpi.comresearchgate.net Multiblock copolymers often exhibit better biocompatibility, biodegradability, and compatibilizing ability. mdpi.comresearchgate.net They also have a greater tendency to form bicontinuous phases, which is beneficial for applications requiring effective ionic and molecular transport. mdpi.comresearchgate.net

The ability to control the block length and composition in copolymers of norbornene and cyclododecene allows for the tuning of their mechanical response. mdpi.com The presence of both amorphous (polynorbornene) and semi-crystalline (polydodecenamer) blocks can lead to materials with a unique combination of properties. mdpi.com

The diverse properties of this compound-derived copolymers, stemming from their ability to form various self-assembled morphologies, make them promising candidates for a wide range of advanced materials. mdpi.com These potential applications include templates, packaging, shape memory materials, ion-exchange membranes, energy storage and photonic media, adhesives, coatings, and impact modifiers. mdpi.com The development of these materials relies on understanding the structure-property relationships to design polymers with specific functionalities and performance characteristics. mdpi.com

Catalysis and Ligand Design for E Cyclododecene Transformations

Development of Catalytic Systems for (E)-Cyclododecene Reactions

The transformation of this compound is achieved through several catalytic routes, each employing distinct catalyst types and designs to achieve desired product specifications.

Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, have revolutionized the field of olefin metathesis. wikipedia.org These catalysts are known for their tolerance to various functional groups, stability in air, and compatibility with a wide array of solvents. wikipedia.org The evolution of Grubbs catalysts through different generations has led to enhanced reactivity and broader applications, including the Ring-Opening Metathesis Polymerization (ROMP) of cycloalkenes like this compound.

The first-generation Grubbs catalyst , [RuCl2(PCy3)2(=CHPh)], where Cy is cyclohexyl and Ph is phenyl, was a significant breakthrough, offering a well-defined and commercially available catalyst for metathesis. wikipedia.orgnobelprize.org It is synthesized from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine (B42057) in a one-pot synthesis. wikipedia.org This catalyst has been instrumental in the ROMP of various cycloolefins. nobelprize.org

The advent of the second-generation Grubbs catalyst , which incorporates an N-heterocyclic carbene (NHC) ligand in place of one phosphine (B1218219) ligand, marked a substantial increase in catalytic activity. nobelprize.orglibretexts.orgsigmaaldrich.cn These catalysts, such as [RuCl2(IMes)(PCy3)(=CHPh)] (where IMes is 1,3-dimesitylimidazol-2-ylidene), exhibit higher reactivity, especially towards less strained and sterically demanding olefins. libretexts.orgsigmaaldrich.cn For instance, polydodecenamer with a high molecular weight (Mw = 406 × 10³) and a yield of 96% was synthesized through the ROMP of cyclododecene (B75492) using a second-generation Grubbs catalyst. researchgate.net The second-generation catalysts are also noted for promoting cross-metathesis reactions more effectively than their first-generation counterparts. rsc.org

Third-generation Grubbs catalysts , also known as fast-initiating catalysts, were developed by replacing the phosphine ligand with more labile pyridine (B92270) ligands. wikipedia.org This modification significantly increases the initiation rate, making these catalysts particularly useful for living polymerization and the synthesis of polymers with low polydispersity. wikipedia.org

The choice between catalyst generations often depends on the specific application. For example, in the synthesis of multiblock copolymers of norbornene and cyclododecene, the first-generation Grubbs catalyst was used for the macromolecular cross-metathesis between polynorbornene and polydodecenamer. mdpi.com In contrast, the initial synthesis of high-molecular-weight polydodecenamer was achieved using the more active second-generation catalyst. researchgate.netmdpi.com

Table 1: Generations of Grubbs Catalysts and their Characteristics

| Catalyst Generation | Key Ligand Feature | General Characteristics | Reference |

|---|---|---|---|

| First-Generation | Two phosphine ligands (e.g., PCy₃) | Good stability, moderate activity, tolerant to many functional groups. | wikipedia.orgnobelprize.org |

| Second-Generation | One N-heterocyclic carbene (NHC) and one phosphine ligand | Higher activity and thermal stability than the first generation, broader substrate scope. | nobelprize.orglibretexts.orgsigmaaldrich.cn |

| Third-Generation | Pyridine ligands instead of phosphine | Very fast initiation rates, suitable for living polymerization. | wikipedia.org |

While ruthenium catalysts are versatile, tungsten and molybdenum-based catalysts are often more active for the ROMP of certain olefins. nobelprize.org These early transition metal catalysts, pioneered by Richard R. Schrock, are particularly effective for polymerizing less strained cycloolefins. nobelprize.org

Tungsten-based catalyst systems, often comprising a tungsten salt like WCl6 or WOCl4 and an organoaluminum or organosilicon cocatalyst, have been used for the polymerization of dicyclopentadiene (B1670491) and other cycloolefins, including cyclododecene. researchgate.net For example, catalyst systems based on tungsten tetraphenylporphyrinate can polymerize cyclododecene at room temperature. researchgate.net These systems can exhibit "living" polymerization characteristics, allowing for the synthesis of polymers with narrow molecular weight distributions and the formation of block copolymers. researchgate.net

Molybdenum-based Schrock catalysts, with the general formula [Mo(=CHMe2Ph)(=N-Ar)(OR)2], are among the most active metathesis catalysts known and can polymerize unstrained olefins. nobelprize.org Both tungsten and molybdenum imido alkylidene initiators have been utilized to synthesize stereoregular polymers via ROMP, demonstrating control over the polymer microstructure (e.g., cis/trans and tacticity), a level of specificity not typically observed with ruthenium catalysts. rsc.orgmit.edu However, a significant drawback of these catalysts is their high sensitivity to air and moisture, which necessitates handling under inert conditions. nobelprize.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. libretexts.org For this compound, heterogeneous systems are particularly relevant for hydrogenation and epoxidation reactions.

For hydrogenation , supported metal catalysts are commonly employed. For instance, a Pd/MOF-5 catalyst showed double the activity of a commercial Pd/C catalyst in the hydrogenation of various alkenes. frontiersin.org Supported copper catalysts on alumina (B75360) have been shown to selectively hydrogenate cyclododecatriene to cyclododecene with high yields (94%). researchgate.net

For epoxidation , a variety of heterogeneous catalysts have been developed, often utilizing hydrogen peroxide (H2O2) as a green oxidant. scispace.com Titanium-silica mixed oxides have demonstrated high activity for the epoxidation of cyclic olefins, including cyclododecene. scispace.com Specifically, an aerogel with 20% TiO2 content was found to be superior for cyclic olefin epoxidation at low temperatures. scispace.com Another approach involves encapsulating manganese complexes within zeolite-Y, which yields robust catalysts for the epoxidation of alkenes like cyclododecene with H2O2, allowing for repeated reuse without loss of activity. scispace.com A polybenzimidazole-supported Mo(VI) complex has also been shown to be an effective and recyclable catalyst for the epoxidation of cyclododecene using tert-butyl hydroperoxide (TBHP). researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Their high surface area, tunable pore size, and diverse chemical functionality make them promising platforms for heterogeneous catalysis. wikipedia.orgresearchgate.net

In the context of this compound transformations, MOFs can act as catalyst supports or as catalysts themselves. The defined porous structure of MOFs can lead to "confinement effects," where the reaction environment within the pores influences catalytic activity and selectivity. frontiersin.orgresearchgate.net These effects can manifest as shape- and size-selectivity. For example, a study demonstrated that a Pd-supported MOF-5 catalyst could hydrogenate 1-octene (B94956) but not the bulkier cyclododecene, highlighting the role of the confined space in substrate selectivity. frontiersin.org The high surface area within MOFs allows for a high and uniform loading of catalytically active species, which can lead to improved performance. frontiersin.org While the potential of MOFs in catalysis is vast, their application in industrial processes, especially those requiring harsh conditions, can be limited by their thermal and chemical stability compared to traditional inorganic supports like zeolites. researchgate.netoaepublish.com

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are excellent catalyst supports due to their large surface area, high pore volume, and ordered pore structure. rsc.org These properties allow for high dispersion of active metal species, which is crucial for catalytic efficiency. rsc.orgnih.gov

For the hydrogenation of cyclic olefins, including cyclododecene, MCM-41 functionalized with amine groups has been used to support Au-Pt bimetallic nanoparticles (2-4 nm in size), which showed excellent catalytic activity. uq.edu.au Another study utilized MCM-41-supported Pt nanocatalysts for the hydrogenation of various cyclic olefins. uq.edu.au

In epoxidation reactions, mesoporous silica can be functionalized to create highly active and selective catalysts. For example, grafting a chiral tartaric acid derivative onto the mesopores of MCM-41 created a heterogeneous catalyst for the asymmetric epoxidation of allylic alcohols that rivaled the performance of homogeneous systems. dicp.ac.cn Ti-substituted mesoporous silica (Ti-MCM-41) has also been investigated as a catalyst for the epoxidation of olefins, including cyclododecene, with H2O2. scispace.com

Heterogeneous Catalysis for Hydrogenation and Epoxidation

Metal-Organic Frameworks (MOFs) and Confinement Effects

Catalyst Performance and Selectivity Studies

The performance and selectivity of catalysts in this compound transformations are critical for producing desired products with high purity and yield.

In metathesis reactions , selectivity is a key consideration. The second-generation Grubbs catalysts are known to favor cross-metathesis reactions more than the first-generation catalysts. rsc.org In the ROMP of cyclododecene, the choice of catalyst can influence the properties of the resulting polymer. For instance, polydodecenamer synthesized with a second-generation Grubbs catalyst yielded a high molecular weight polymer with a melting temperature between 62-83°C, depending on the trans-double bond content. researchgate.net Tungsten and molybdenum catalysts offer a pathway to stereoregular polymers, providing control over the cis/trans content and tacticity of the polymer chain, a feat that is more challenging with ruthenium-based systems. rsc.org

In hydrogenation , selectivity is crucial when starting from a polyene like cyclododecatriene. The goal is often the partial hydrogenation to cyclododecene. Ruthenium complexes have been shown to catalyze the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) to cyclododecene. acs.org Supported copper catalysts on alumina also exhibit high selectivity for this transformation, achieving a 94% yield of cyclododecene. researchgate.net Confinement effects within MOF-based catalysts can also impart substrate selectivity, as seen in the hydrogenation of 1-octene over the bulkier cyclododecene. frontiersin.org

In epoxidation reactions , selectivity involves the conversion of the alkene to the epoxide without significant formation of byproducts. Heterogeneous catalysts based on Ti-containing silica have been shown to effectively epoxidize cyclododecene. scispace.comscispace.com A one-dimensional tungsten oxide/bipyridine hybrid material, when using H2O2 as the oxidant, acts as a source for a soluble active species that allows for the near-quantitative conversion of cyclododecene to its epoxide. acs.org

Table 2: Summary of Catalyst Performance in this compound Transformations

| Reaction | Catalyst System | Key Performance/Selectivity Finding | Reference |

|---|---|---|---|

| ROMP | Second-Generation Grubbs | Synthesis of high molecular weight polydodecenamer (Mw = 406 × 10³) with 96% yield. | researchgate.net |

| ROMP | Tungsten/Molybdenum Imido Alkylidene | Production of stereoregular polymers with controlled microstructure. | rsc.org |

| Hydrogenation | Cu/Al₂O₃ | High selectivity (94% yield) for cyclododecene from cyclododecatriene. | researchgate.net |

| Hydrogenation | Pd/MOF-5 | Demonstrated size-selectivity, hydrogenating 1-octene but not the larger cyclododecene. | frontiersin.org |

| Epoxidation | Tungsten oxide/bipyridine hybrid with H₂O₂ | Near-quantitative conversion of cyclododecene to its epoxide. | acs.org |

| Epoxidation | Polybenzimidazole-supported Mo(VI) | Effective and recyclable catalyst for cyclododecene epoxidation. | researchgate.net |

Stereoselective Catalysis (e.g., Z-isomer selectivity in borylation)

Stereoselective catalysis allows for the control of the three-dimensional arrangement of atoms in a molecule, which is crucial in the synthesis of complex organic compounds. In the context of cyclododecene, which is often commercially available as a mixture of (E) and (Z) isomers, stereoselective reactions can preferentially target one isomer over the other. rsc.org

A notable example is the rhodium(I)-catalyzed dehydrogenative monoborylation of a cis/trans mixture of cyclododecene. rsc.org Research has demonstrated that the Rh(I)-XantPhos catalyzed reaction with bis(pinacolato)diboron (B136004) selectively acts on the (Z)-isomer (cis-cyclododecene), leaving the (E)-isomer (trans-cyclododecene) unreacted. rsc.orgcsic.es This high selectivity provides a practical method for the separation of the two diastereomers. rsc.org The steric differences around the double bond in the cis and trans isomers are significant, influencing how they interact with the catalyst and leading to this selective transformation. csic.es

While significant strides have been made in stereoselective reactions, achieving specific isomeric forms, such as the exclusive formation of either E or Z isomers in multi-substituted alkenes, remains a challenge. nih.gov The development of methods that can selectively produce either the (E)- or (Z)-configured alkene is an ongoing focus in organic chemistry. nih.gov

Optimization of Catalytic Activity and Efficiency

Optimizing catalytic activity and efficiency is essential for the industrial viability of chemical processes involving this compound. This involves fine-tuning reaction conditions and catalyst composition to maximize product yield and minimize waste. rsc.orgaaqr.org

Key parameters that influence catalytic hydrogenation reactions include solvent properties, temperature, pressure, and reactor type. rsc.org The design of the catalyst itself, however, is of paramount importance for controlling selectivity. rsc.org For instance, in the hydrogenation of 1,5,9-cyclododecatriene to cyclododecene, trisubstituted phosphine complexes of nickel halides have been employed as catalysts. google.com The concentration of the catalyst and the triene in the solvent, as well as the reaction temperature, are critical factors to control. google.com

The efficiency of a catalytic process can be hindered by factors such as catalyst deactivation or the formation of byproducts. nih.gov For example, in some gold-catalyzed reactions, adding electron-withdrawing ligands can enhance the catalyst's lifetime and prevent the formation of metallic precipitates, thereby maintaining high activity. nih.gov Conversely, the addition of certain ligands, like triphenylphosphine (B44618) in some cases, can completely inhibit the reaction. nih.gov

Recent advancements focus on developing highly active and selective electrocatalysts. researchgate.net Strategies to enhance the intrinsic activities of electrocatalysts include the creation of ultra-small sized catalysts, which offer larger specific surface areas for improved electron and mass transfer. mdpi.com The goal is to develop catalysts that are not only efficient and selective but also stable and reusable over multiple cycles without significant loss of activity. rsc.orgmdpi.com

Ligand Design and its Influence on Catalytic Outcomes

Ligand design plays a crucial role in homogeneous catalysis, as the steric and electronic properties of ligands can significantly influence the reactivity and selectivity of a metal catalyst. rsc.orgmdpi.com By modifying the ligand framework, chemists can tune the catalyst's performance to achieve a desired outcome. mdpi.com

The choice of ligand can determine the stereochemical outcome of a reaction. For instance, in nickel-catalyzed allylic C-H bond arylations, switching between different bidentate ligands can lead to the formation of either the (E) or (Z) isomer of the product. nih.gov This demonstrates the power of ligand control in directing stereoselectivity. Computational studies suggest that the choice of ligand can direct the isomerization of a Ni-allyl complex to achieve the desired E/Z selectivity. nih.gov

Ligands also affect the stability and lifetime of a catalyst. In some gold-catalyzed reactions, ortho-substituted triaryl phosphine ligands have been found to improve reaction efficiency due to steric effects. nih.gov The electronic properties of ligands are also critical; for example, in some nickel-based catalytic systems for alkyl-alkyl cross-coupling, electronic factors of the terpyridine ligand were found to moderately influence reactivity, while steric and solubility factors had more dramatic effects. lehigh.edu

The development of new ligands is an active area of research. Scorpionate ligands, for example, offer the advantage of easy modification to alter the steric and electronic properties of the metal complex, thereby tuning its catalytic performance. mdpi.com The interchange between different coordination modes of these ligands is believed to be essential for their catalytic applications. mdpi.com

Immobilized Catalysis in this compound Related Organic Synthesis

Immobilized catalysis involves attaching a homogeneous catalyst to a solid support, which offers the advantages of easy separation of the catalyst from the reaction mixture, catalyst recyclability, and the potential for use in continuous flow systems. researchgate.netresearchgate.net This approach aims to combine the high selectivity and activity of homogeneous catalysts with the practical benefits of heterogeneous catalysts. rsc.org

A variety of materials have been used as supports, including polymers, mesoporous materials like silica, and zeolites. researchgate.net For instance, a rhodium(I)-supported zeolite NaY catalyst has been developed for the dehydrogenative monoborylation of cyclododecene. rsc.orgcsic.es This solid catalyst was found to be active and selective for the borylation of cis-cyclododecene, similar to its homogeneous counterpart, and could be easily recovered from the reaction mixture. rsc.orgcsic.es The active species in the zeolite are believed to be isolated rhodium sites. rsc.org

The immobilization of enzymes, a class of biocatalysts, is another important area. nih.gov Encapsulating enzymes within materials like metal-organic frameworks (MOFs) can protect the enzyme and facilitate its reuse. nih.govacs.org The tunable pore sizes and functionality of MOFs make them suitable supports for a wide range of enzymes. nih.govacs.org

However, challenges in immobilized catalysis remain. Leaching of the metal or ligand from the support can occur, leading to a loss of catalytic activity and potential contamination of the product. rsc.org Therefore, the strength of the bond anchoring the catalyst to the support is a critical factor for ensuring catalyst stability and longevity. researchgate.net

Theoretical and Computational Chemistry Studies of E Cyclododecene

Conformational Analysis and Dynamics of (E)-Cyclododecene

This compound, a 12-membered ring containing a trans double bond, exhibits significant conformational flexibility. Understanding its conformational landscape and the dynamics of interconversion between different forms is crucial for explaining its chemical behavior.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of flexible molecules like this compound. vulcanchem.comacs.orgresearchgate.net By analyzing the changes in NMR spectra at different temperatures, researchers can determine the energy barriers for conformational interchange processes.

A study utilizing ¹³C NMR spectroscopy on this compound dissolved in propane (B168953) at very low temperatures (−164.5 °C) revealed the presence of multiple conformations. acs.org The low-temperature spectrum showed seven distinct peaks for the olefinic carbons, which was interpreted as evidence for three conformations with C₁ symmetry and a fourth conformation possessing C₂ symmetry. acs.org The populations of these conformations were determined to be 57.0%, 18.6%, and 4.3% for the C₁ forms, and 20.1% for the C₂ form. acs.org

To complement these experimental findings, computational methods are employed. Molecular mechanics (MM2 and MM3) and quantum chemistry calculations (Hartree-Fock level with 6-311G* basis set, using the GIAO method for chemical shift calculations) have been used to explore the conformational space of this compound. acs.org These calculations help in assigning the observed NMR signals to specific conformations and in calculating their relative free energies and populations. acs.org The combination of dynamic NMR and computational chemistry provides a detailed picture of the conformational equilibrium of this compound. acs.orgresearchgate.net

In a related context, computational studies on cyclododecane (B45066), the saturated analog, have shown that it adopts a square-like beilstein-journals.org structure. smu.edu The introduction of a trans double bond in this compound significantly alters this conformational preference, leading to a more complex energetic landscape.

Below is a table summarizing the conformational populations of this compound at -164.5 °C as determined by ¹³C NMR.

| Conformation Symmetry | Population (%) |

| C₁ | 57.0 |

| C₁ | 18.6 |

| C₂ | 20.1 |

| C₁ | 4.3 |

Table 1: Population of this compound conformers at -164.5 °C. acs.org

The interconversion between different conformations of this compound occurs through processes known as ring inversions. These dynamic processes involve the collective motion of the atoms in the ring to transform one low-energy conformation into another. For cyclic systems, these inversions often have specific energy barriers that can be measured experimentally and calculated theoretically.

While specific studies detailing the complete ring inversion mechanism of this compound are not as prevalent as for its cis-isomer or other cycloalkanes, the principles can be inferred from related systems. For instance, dynamic NMR studies on cis-cyclodecene (B1623649) have identified a free-energy barrier of 6.64 kcal/mol for its ring inversion process. vulcanchem.com The presence of the rigid trans double bond in this compound is expected to lead to different and potentially more complex inversion pathways compared to the cis isomer or the parent cyclododecane.

Computational methods are essential for mapping out these intricate inversion pathways. mdpi.com By calculating the potential energy surface, researchers can identify the minimum energy conformations and the transition states that connect them. This allows for the elucidation of the step-by-step mechanism of ring inversion. For cyclododecane, a square configuration with three C-C bonds per side has been identified as predominant. samipubco.com The strain introduced by the trans double bond in this compound necessitates significant distortion from this ideal geometry, influencing the pathways and energy barriers of its ring inversion.

Dynamic NMR Spectroscopy and Computational Methods

Electronic Structure Investigations

The electronic structure of a molecule dictates its reactivity and physical properties. Computational quantum chemistry provides powerful tools to investigate the electronic characteristics of this compound.

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to determine the electronic structure of molecules. nih.govwavefun.comresearchgate.net These calculations provide information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO)和the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. nih.gove3s-conferences.org

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.gove3s-conferences.org A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the π-bond in the trans configuration influences the energies of the frontier molecular orbitals. The strain associated with the trans double bond in a medium-sized ring can affect the hybridization of the olefinic carbons, which in turn impacts the energies of the π and π* orbitals (which are typically the HOMO and LUMO, respectively, in simple alkenes).

Theoretical studies allow for the visualization of these molecular orbitals, showing their shape and distribution over the molecule. researchgate.net For this compound, the HOMO would be associated with the π-bonding orbital of the double bond, and the LUMO with the corresponding π*-antibonding orbital. The energies of these orbitals are important for understanding its participation in reactions such as cycloadditions or electrophilic additions.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. mdpi.comims.ac.jpsolubilityofthings.com It allows for the study of transient species like transition states, which are difficult to observe experimentally. numberanalytics.combiosynth.com

Understanding the mechanism of a reaction requires the characterization of the transition state—the highest energy point along the reaction pathway. numberanalytics.combiosynth.com Computational methods, such as DFT, are widely used to locate and characterize transition states for various reactions. ims.ac.jp

For reactions involving this compound, such as epoxidation, hydroformylation, or cycloaddition, computational chemists can model the entire reaction path from reactants to products. acs.org This involves calculating the geometries and energies of the reactants, products, and, most importantly, the transition state. The activation energy of the reaction, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. numberanalytics.com

For instance, in a hypothetical Diels-Alder reaction involving this compound as the dienophile, computational analysis could reveal whether the reaction proceeds through a synchronous or asynchronous transition state. It could also predict the stereochemical outcome of the reaction. The analysis of the transition state structure provides insights into the bonding changes occurring during the reaction. ims.ac.jp

Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of methods to predict the reactivity and selectivity of this compound in various chemical transformations. These predictions are crucial for understanding reaction mechanisms and for the rational design of synthetic routes.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are central to predicting reactivity. numberanalytics.comoptibrium.com These methods calculate the electronic structure of the molecule, providing insights into how it will interact with other reagents. mdpi.com For this compound, the primary site of reactivity is the trans-configured carbon-carbon double bond. Computational analyses can map the electron density, highlighting the nucleophilic nature of the π-bond, which is susceptible to attack by electrophiles.

The prediction of reactivity in electrophilic addition reactions—a common pathway for alkenes—can be modeled by calculating the activation energies (Ea) of potential reaction pathways. numberanalytics.comsolubilityofthings.com Lower activation energy indicates a more favorable, and therefore faster, reaction. optibrium.com For instance, the reaction of this compound with an electrophile like bromine can be computationally modeled to determine the structure of the transition state and the stability of the resulting carbocation or bridged bromonium ion intermediate. researchgate.net Such calculations can predict the stereoselectivity of the addition, determining whether the product will have a syn or anti configuration.

Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.com These indices, calculated from the molecule's electronic structure, can predict the behavior of this compound without simulating the entire reaction path.

Table 1: Hypothetical Conceptual DFT Reactivity Indices for this compound This table presents a hypothetical set of reactivity indices for this compound, as would be calculated using DFT methods to predict its reactivity. The values are illustrative.

| Reactivity Index | Definition | Predicted Implication for this compound |

|---|---|---|

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. nih.gov | A moderate ω value would suggest this compound can act as an electrophile in certain reactions, but it is more likely to behave as a nucleophile due to the electron-rich double bond. |

| Nucleophilicity Index (N) | Measures the ability of a molecule to donate electrons. nih.gov | A relatively high N value is expected, confirming the nucleophilic character of the double bond, making it reactive towards a wide range of electrophiles. |

| Parr Functions (Pk+, Pk-) | Indicate the most probable sites for nucleophilic (k+) and electrophilic (k-) attack within the molecule. nih.gov | Calculations would show the highest values of Pk- localized on the two carbons of the double bond, confirming them as the primary sites for electrophilic attack. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher reactivity. The strained trans-double bond in this compound would likely lead to a smaller HOMO-LUMO gap compared to its cis-isomer or a comparable acyclic alkene. |